molecular formula C7H8O4S B1596443 Benzaldehyde sodium bisulfite CAS No. 4657-12-9

Benzaldehyde sodium bisulfite

Cat. No.: B1596443
CAS No.: 4657-12-9
M. Wt: 188.2 g/mol
InChI Key: DNZPFPGYVWVLCE-UHFFFAOYSA-N
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Description

Benzaldehyde sodium bisulfite: is a chemical compound formed by the reaction of benzaldehyde with sodium bisulfite. This compound is known for its use in various chemical processes, including purification and stabilization of aldehydes. It is a crystalline solid that is soluble in water, making it useful in different applications, including drug delivery .

Mechanism of Action

Target of Action

Benzaldehyde sodium bisulfite primarily targets aldehydes . It reacts with aldehydes to form the corresponding aldehyde sodium bisulfite . This reaction is often used in the synthesis of various organic compounds .

Mode of Action

The mode of action of this compound involves a reaction with aldehydes. Specifically, NaHSO3 first reacts with the aldehyde to form the aldehyde sodium bisulfite . This compound then reacts with o-phenylenediamine to form the 2-substituted benzimidazole . This reaction inhibits the formation of 1,2-disubstituted benzimidazole .

Biochemical Pathways

This compound is involved in the β-oxidative pathway . In this pathway, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme consisting of α and β subunits . This enzyme exhibits strict substrate specificity towards benzoyl-CoA and uses NADPH as a cofactor .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It’s known that the solubility of the product must be determined prior to determining solubility curves . A known mass of this compound was placed inside a beaker with a magnetic stirrer and set on top of a hotplate set to 1000 rpm .

Result of Action

The result of the action of this compound is the formation of 2-substituted benzimidazole . This compound is formed when the aldehyde sodium bisulfite reacts with o-phenylenediamine .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the crystallization process of this compound is monitored using in-situ measurement techniques . The crystallization vessel is cooled to induce nucleation and growth . The peristaltic pump circulates the crystal suspension so they flow through the X-ray beam .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde sodium bisulfite is synthesized through a nucleophilic addition reaction where sodium bisulfite reacts with benzaldehyde. The reaction typically involves mixing benzaldehyde with an aqueous solution of sodium bisulfite under controlled pH and temperature conditions . The reaction can be represented as follows:

C6H5CHO+NaHSO3C6H5CH(OH)SO3NaC_6H_5CHO + NaHSO_3 \rightarrow C_6H_5CH(OH)SO_3Na C6​H5​CHO+NaHSO3​→C6​H5​CH(OH)SO3​Na

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors where benzaldehyde is mixed with sodium bisulfite solution. The reaction is monitored and controlled to ensure the complete conversion of benzaldehyde to the bisulfite adduct. The product is then crystallized and purified for further use .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde sodium bisulfite undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzaldehyde sodium bisulfite is used in organic synthesis for the purification and stabilization of aldehydes. It is also employed in the preparation of various organic compounds through nucleophilic addition reactions .

Biology and Medicine: In biological research, this compound is used for its ability to stabilize aldehydes, which are often unstable and prone to oxidation. This property makes it useful in drug formulation and delivery systems .

Industry: Industrially, this compound is used in the manufacture of dyes, perfumes, and flavoring agents. Its ability to form stable crystalline adducts makes it valuable in the storage and transport of aldehydes .

Comparison with Similar Compounds

  • Formaldehyde sodium bisulfite
  • Acetaldehyde sodium bisulfite
  • Propionaldehyde sodium bisulfite

Comparison: Benzaldehyde sodium bisulfite is unique due to its aromatic structure, which imparts different chemical properties compared to aliphatic aldehyde bisulfite adducts. The aromatic ring in this compound provides additional stability and reactivity, making it more suitable for certain applications in organic synthesis and industrial processes .

Properties

IUPAC Name

sodium;hydroxy(phenyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7-8H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFCSRYSLRPAOY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884099
Record name Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4657-12-9
Record name Benzaldehyde sodium bisulfite adduct
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium α-hydroxytoluene-α-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzaldehyde sodium bisulfite
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Benzaldehyde sodium bisulfite

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